1-(2,5-Difluoropyridin-4-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Difluoropyridin-4-yl)ethan-1-ol is an organic compound with the molecular formula C7H7F2NO It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,5-Difluoropyridin-4-yl)ethan-1-ol can be synthesized through several organic synthesis methods. One common approach involves the reaction of 2,5-difluoropyridine with an appropriate ethan-1-ol derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to achieve high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure consistent quality and efficiency. The process may include steps such as purification, distillation, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Difluoropyridin-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The fluorine atoms in the pyridine ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohol derivatives .
Scientific Research Applications
1-(2,5-Difluoropyridin-4-yl)ethan-1-ol has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2,5-Difluoropyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(2,4-Difluoropyridin-3-yl)ethan-1-one
- 2-(2,3-Difluoropyridin-4-yl)ethan-1-ol
- 1-(2,5-Difluoropyridin-4-yl)ethan-1-one
Uniqueness: 1-(2,5-Difluoropyridin-4-yl)ethan-1-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C7H7F2NO |
---|---|
Molecular Weight |
159.13 g/mol |
IUPAC Name |
1-(2,5-difluoropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H7F2NO/c1-4(11)5-2-7(9)10-3-6(5)8/h2-4,11H,1H3 |
InChI Key |
KHANAEFAFUFCFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=NC=C1F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.